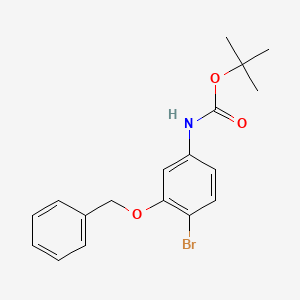

tert-Butyl (3-(benzyloxy)-4-bromophenyl)carbamate

CAS No.: 2108576-90-3

Cat. No.: VC4917808

Molecular Formula: C18H20BrNO3

Molecular Weight: 378.266

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2108576-90-3 |

|---|---|

| Molecular Formula | C18H20BrNO3 |

| Molecular Weight | 378.266 |

| IUPAC Name | tert-butyl N-(4-bromo-3-phenylmethoxyphenyl)carbamate |

| Standard InChI | InChI=1S/C18H20BrNO3/c1-18(2,3)23-17(21)20-14-9-10-15(19)16(11-14)22-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,20,21) |

| Standard InChI Key | TWGHCNIJISVYCZ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is tert-butyl N-{3-(benzyloxy)-4-bromophenyl}carbamate. Its structure comprises a phenyl ring substituted at the 3-position with a benzyloxy group (–OCH₂C₆H₅) and at the 4-position with a bromine atom. The carbamate functional group (–OC(=O)NH–) is protected by a tert-butyl moiety (–C(CH₃)₃), a common strategy to enhance stability during synthetic transformations .

The molecular structure is confirmed via nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC), with purity thresholds exceeding 97.0% in commercial samples . The Boc group’s steric bulk and electron-withdrawing nature influence the compound’s reactivity, particularly in deprotection reactions under acidic conditions .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of tert-butyl (3-(benzyloxy)-4-bromophenyl)carbamate typically proceeds via a multi-step sequence starting from 4-benzyloxybenzaldehyde. A representative protocol involves:

-

Condensation with tert-Butyl Carbamate:

Reaction of 4-benzyloxybenzaldehyde with tert-butyl carbamate in toluene, catalyzed by benzenesulfinic acid sodium salt and formic acid, yields an imine intermediate . This step achieves approximately 85% conversion under argon at room temperature over seven days . -

Bromonitromethane Addition:

The imine intermediate undergoes nucleophilic addition with bromonitromethane in the presence of a chiral catalyst, such as (R,R)-PBAM, at −20°C to introduce the bromine atom stereoselectively . This step is critical for establishing the regiochemical integrity of the final product. -

Purification and Isolation:

Crude product is purified via silica gel chromatography, with ethyl acetate/hexane mixtures as eluents, achieving >97% purity .

Optimization and Scalability

Industrial-scale production emphasizes solvent recovery and catalyst recycling. Toluene, used in excess during condensation, is distilled and reused to minimize waste . The chiral catalyst (R,R)-PBAM can be recovered up to 80% via aqueous extraction, reducing costs in enantioselective syntheses .

Physical and Chemical Properties

Thermodynamic and Spectroscopic Data

The compound’s air-sensitive nature necessitates storage under inert gas (e.g., argon) at <15°C to prevent decomposition .

Reactivity Profile

-

Deprotection: Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, generating the primary amine .

-

Nucleophilic Substitution: The bromine atom participates in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation .

-

Oxidation: The benzyloxy group is oxidatively cleaved by hydrogenolysis (H₂/Pd-C) to yield phenolic derivatives .

Applications in Organic Synthesis

Pharmaceutical Intermediates

This compound is a precursor to kinase inhibitors and protease-activated receptor (PAR) antagonists. For example, its debrominated analog shows activity against tyrosine kinases in oncology targets .

Materials Science

Incorporated into dendritic polymers, the bromine atom facilitates crosslinking in photoresist resins, enhancing thermal stability in microelectronic applications .

| Hazard Statement | Precautionary Measure |

|---|---|

| H315: Skin irritation | P264: Wash skin post-exposure |

| H319: Eye irritation | P305+P351+P338: Eye rinse |

Personal protective equipment (PPE), including nitrile gloves and goggles, is mandatory during handling .

Environmental Impact

The brominated aromatic structure necessitates disposal via incineration to prevent bioaccumulation. Wastewater containing >1 ppm requires activated carbon filtration .

Recent Advances and Future Directions

Recent patents highlight its use in covalent inhibitor design, leveraging the bromine atom for targeted protein modification . Ongoing studies explore its electrochemical reduction as a green chemistry alternative for debromination .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume